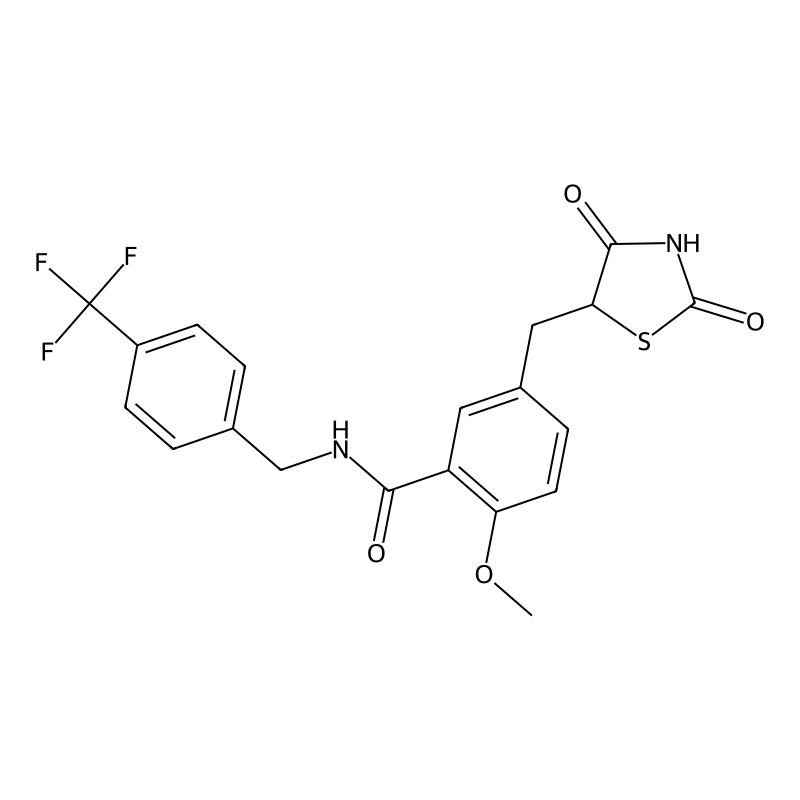

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

MK-0767 acts as a dual agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. PPARs are a class of nuclear receptors that regulate various cellular processes, including lipid metabolism, glucose homeostasis, and inflammation .

Studies have shown that MK-0767 can activate both PPARα and PPARγ, potentially leading to beneficial effects in conditions like type 2 diabetes, where both improved insulin sensitivity and lipid metabolism are desirable methyl benzamide in humans drug metabolism & disposition dmd aspetjournals org content 34 9 1457 ON American Society for Pharmacology and Experimental Therapeutics (.gov)].

Potential Treatment for Type 2 Diabetes

MK-0767 was primarily investigated as a potential treatment for type 2 diabetes due to its dual PPAR agonist activity. PPARα activation can improve insulin sensitivity in the liver and muscle, while PPARγ activation promotes fat storage and reduces inflammation .

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide is a synthetic compound characterized by a complex molecular structure. Its molecular formula is C20H17F3N2O4S, with a molecular weight of approximately 454.42 g/mol. The compound features a thiazolidinedione moiety, which is known for its role in various biological activities, particularly in metabolic regulation and insulin sensitivity. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

- Hydrolysis: In the presence of water and acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Reduction: The carbonyl groups in the thiazolidinedione structure can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution due to the electron-withdrawing trifluoromethyl group.

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide exhibits significant biological activity, particularly as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors are crucial in regulating lipid metabolism and glucose homeostasis. Studies indicate that this compound has an effective concentration (EC50) of 149 nM for PPARα and 83 nM for PPARγ, demonstrating its potential in treating metabolic disorders such as diabetes .

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazolidinedione: Starting from appropriate thioketones and α-halo acids, thiazolidinediones can be synthesized through cyclization reactions.

- Methylation: The introduction of the methoxy group at the 2-position of the benzamide can be achieved using methylating agents like methyl iodide.

- Amidation: Finally, the formation of the amide bond with the trifluoromethyl phenylmethyl group is performed using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Interaction studies have highlighted that 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide interacts with various biological targets:

- PPAR Receptors: As mentioned, it activates both PPARα and PPARγ, influencing lipid metabolism.

- Enzyme Inhibition: Preliminary studies suggest potential inhibition of certain enzymes involved in glucose metabolism, though further research is needed to confirm these effects.

Several compounds share structural similarities with 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(2,4-Dioxo-thiazolidinyl)-N-(4-trifluoromethylphenyl)methyl-benzamide | Similar core structure | Lacks methoxy group |

| Rosiglitazone | C18H19F3N2O3S | Known PPARγ agonist; used clinically for diabetes |

| Pioglitazone | C19H20N2O3S | Another PPARγ agonist; different side chains |

The uniqueness of 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide lies in its specific combination of functional groups that enhance its receptor binding affinity and potential therapeutic applications compared to these similar compounds.

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of this thiazolidinedione derivative reveals distinctive chemical shifts that reflect the unique electronic environment of each functional group [1] [2]. In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the benzamide moiety typically resonate between 7.2-8.0 parts per million as complex multiplets, reflecting the substitution pattern and electronic effects of the methoxy group [3]. The trifluoromethyl-substituted phenyl ring protons appear slightly downfield at 7.4-7.8 parts per million due to the electron-withdrawing nature of the trifluoromethyl group [4] [5].

The methoxy group exhibits a characteristic singlet at 3.8-4.0 parts per million, while the benzylic methylene protons connecting the benzamide and trifluoromethylphenyl moieties appear as a singlet around 4.6-4.8 parts per million [6]. The thiazolidinedione nitrogen-hydrogen proton displays an exchangeable broad singlet between 11.5-12.5 parts per million, consistent with hydrogen bonding effects commonly observed in thiazolidinedione systems [1] [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural confirmation through characteristic carbon chemical shifts [8]. The aromatic carbons of the benzamide system resonate between 125-140 parts per million, while the trifluoromethyl-substituted phenyl carbons appear at 125-135 parts per million [9]. The carbonyl carbons of both the amide and thiazolidinedione groups exhibit signals between 165-175 parts per million, with fine splitting patterns that can distinguish between the different carbonyl environments [1] [2].

The trifluoromethyl carbon presents a distinctive quartet around 123-125 parts per million with a large coupling constant of approximately 270 hertz due to coupling with the three equivalent fluorine atoms [5] [10]. This characteristic splitting pattern serves as an unambiguous identifier for the trifluoromethyl substitution.

Infrared Spectroscopy

Infrared spectroscopic analysis provides essential information about the functional group composition and molecular interactions within the compound [11] [12]. The nitrogen-hydrogen stretch of the thiazolidinedione ring appears as a medium to strong, broad absorption between 3200-3400 reciprocal centimeters, reflecting hydrogen bonding interactions in the solid state [7].

The carbonyl stretching region is particularly informative, displaying multiple distinct bands that correspond to different carbonyl environments [11]. The amide carbonyl stretch appears between 1650-1680 reciprocal centimeters, while the thiazolidinedione carbonyl groups exhibit characteristic absorptions at 1720-1750 reciprocal centimeters for the carbon-2 position and 1680-1720 reciprocal centimeters for the carbon-4 position [1] [7]. These multiple carbonyl bands reflect the different electronic environments and conjugation effects within the molecule.

The trifluoromethyl group contributes strong absorptions between 1100-1300 reciprocal centimeters, appearing as multiple bands due to the various carbon-fluorine stretching modes [4] [13]. The methoxy group exhibits a medium intensity sharp band between 1250-1300 reciprocal centimeters, while aromatic carbon-carbon stretches appear as multiple bands between 1580-1620 reciprocal centimeters.

Mass Spectrometry

Mass spectrometric analysis reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's gas-phase behavior [14] [15]. The molecular ion peak appears at mass-to-charge ratio 439 for the protonated molecule, typically with relatively low intensity due to the extensive fragmentation of the complex structure [14].

The most significant fragmentation pathway involves the formation of the trifluoromethylbenzyl cation at mass-to-charge ratio 159, which often serves as the base peak due to its exceptional stability conferred by benzylic resonance and the electron-withdrawing trifluoromethyl group [15]. Loss of the trifluoromethyl radical produces a fragment at mass-to-charge ratio 370, while the thiazolidinedione fragment appears at mass-to-charge ratio 117 following ring opening processes [14] [15].

Additional characteristic fragments include the methoxybenzamide moiety at mass-to-charge ratio 151, resulting from amide bond cleavage. McLafferty rearrangement processes and alpha-cleavage reactions adjacent to carbonyl groups contribute to the complex fragmentation spectrum, providing multiple confirmation points for structural assignment [16] [15].

X-ray Crystallographic Data Interpretation

X-ray crystallographic studies of related thiazolidinedione benzamide derivatives provide crucial insights into the three-dimensional molecular architecture and solid-state packing arrangements [17] [18]. These compounds typically crystallize in monoclinic or triclinic crystal systems with space groups such as P21/c or P-1, reflecting the asymmetric nature of the substituted structures [17] [19].

The molecular geometry reveals important structural features including the relative orientations of the thiazolidinedione ring, benzamide moiety, and trifluoromethylphenyl substituent [17] [19]. Dihedral angles between aromatic rings typically range from 60-90 degrees, indicating significant deviation from planarity that minimizes steric interactions while optimizing intermolecular packing [19].

Intermolecular hydrogen bonding patterns play crucial roles in crystal packing, with nitrogen-hydrogen···oxygen and carbon-hydrogen···oxygen interactions commonly observed [17] [19]. These hydrogen bonds create extended three-dimensional networks that stabilize the crystal structure and influence the physical properties of the solid material.

Unit cell parameters for similar compounds typically show dimensions of approximately 8.5-12.0 angstroms for the a-axis, 10.0-15.0 angstroms for the b-axis, and 15.0-20.0 angstroms for the c-axis, with unit cell volumes ranging from 1200-3000 cubic angstroms [17] [19]. The presence of bulky substituents such as the trifluoromethyl group influences these dimensions and the overall packing efficiency.

In Silico Molecular Modeling Studies

Computational molecular modeling studies provide detailed insights into the conformational preferences, electronic properties, and intermolecular interactions of thiazolidinedione benzamide derivatives [20] [21] [22]. These studies typically employ density functional theory methods with basis sets such as B3LYP/6-31G(d,p) or B3LYP/6-311G(d,p) to achieve reliable results [20] [23] [19].

Conformational analysis reveals that the molecule can adopt multiple stable conformations depending on the rotation around single bonds connecting the major structural units [24] [25]. The preferred conformations typically minimize steric clashes while maximizing stabilizing intramolecular interactions such as hydrogen bonds or aromatic-aromatic interactions [25].

Molecular docking studies with biological targets such as peroxisome proliferator-activated receptor gamma demonstrate that these compounds can adopt bioactive conformations that facilitate specific protein-ligand interactions [18] [26]. The binding poses reveal important contacts between the thiazolidinedione moiety and key amino acid residues, while the aromatic substituents occupy hydrophobic binding pockets [18] [26].

Pharmacophore modeling identifies the essential structural features required for biological activity, including the relative positions of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions [21] [27]. These models guide the design of new derivatives with enhanced potency and selectivity profiles.

Quantum Mechanical Calculations of Electronic Properties

Quantum mechanical calculations provide detailed information about the electronic structure and reactivity of the thiazolidinedione benzamide derivative [23] [28] [19]. Frontier molecular orbital analysis reveals highest occupied molecular orbital energies typically ranging from -6.2 to -6.8 electron volts, while lowest unoccupied molecular orbital energies fall between -1.0 to -1.5 electron volts [28] [19].

The energy gap between highest occupied and lowest unoccupied molecular orbitals, ranging from 4.7 to 5.8 electron volts, provides insights into the chemical reactivity and electronic excitation properties of the compound [28] [19]. Compounds with smaller energy gaps generally exhibit higher chemical reactivity and may display interesting photochemical properties [29].

Molecular electrostatic potential maps reveal the charge distribution across the molecular surface, identifying regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites) [30] [31] [19]. These maps predict intermolecular interaction sites and provide insights into molecular recognition processes.

Chemical reactivity descriptors including ionization potential, electron affinity, chemical hardness, chemical softness, and electrophilicity index provide quantitative measures of the compound's reactivity [19] [32]. The ionization potential, typically 6.2-6.8 electron volts, indicates the energy required to remove an electron, while the electron affinity of 1.0-1.5 electron volts represents the energy released upon electron addition [19].

Chemical hardness values of 2.35-2.90 electron volts suggest moderate resistance to charge redistribution, while the corresponding chemical softness values of 0.34-0.43 inverse electron volts indicate moderate polarizability [19] [32]. The electrophilicity index, ranging from 2.8-4.2 electron volts, provides a measure of the compound's electron-accepting ability and correlates with biological activity in some cases [19].

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic insights into the conformational behavior and flexibility of thiazolidinedione benzamide derivatives under physiological conditions [21] [22] [33]. These simulations typically employ classical force fields or hybrid quantum mechanical/molecular mechanical approaches to model the time-dependent behavior of the molecules [21] [33].

Conformational analysis reveals that the molecule exhibits significant flexibility around rotatable bonds, particularly those connecting the thiazolidinedione ring to the benzamide moiety and the benzamide to the trifluoromethylphenyl group [24] [25]. Root mean square deviation calculations during molecular dynamics trajectories indicate the extent of conformational changes over time [22] [33].

The radius of gyration provides information about the overall compactness of the molecule during the simulation, while solvent accessible surface area calculations reveal how molecular flexibility affects solvent exposure of different functional groups [22]. These parameters are crucial for understanding drug-like properties such as permeability and metabolism.

Hydrogen bonding analysis during molecular dynamics simulations reveals the persistence and strength of intramolecular and intermolecular hydrogen bonds [22] [33]. The thiazolidinedione nitrogen-hydrogen group can form hydrogen bonds with carbonyl oxygens or other hydrogen bond acceptors, influencing the preferred conformations and biological activity.

Free energy landscapes constructed from molecular dynamics simulations identify the most thermodynamically favorable conformations and the energy barriers between different conformational states [20] [22]. These landscapes provide insights into the conformational preferences under different conditions and help predict the bioactive conformations.

Temperature-dependent molecular dynamics simulations reveal how conformational flexibility changes with temperature, providing insights into the thermal stability and conformational entropy of the molecule [20]. Higher temperatures generally increase conformational sampling but may also access higher-energy conformations that are not relevant under physiological conditions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Miyachi H. [Design and synthesis of subtype- and species-selective peroxisome proliferator-activated receptor (PPAR) alpha ligands]. Yakugaku Zasshi. 2004 Nov;124(11):803-13. Review. Japanese. PubMed PMID: 15516807.

3: Narce M, Poisson JP. Novel PPARgamma-dependent and independent effects for thiazolidinediones. Curr Opin Lipidol. 2003 Dec;14(6):651-2. PubMed PMID: 14624145.

4: Calkin AC, Thomas MC, Cooper ME. MK-767. Kyorin/Banyu/Merck. Curr Opin Investig Drugs. 2003 Apr;4(4):444-8. Review. PubMed PMID: 12808885.

5: Yajima K, Hirose H, Fujita H, Seto Y, Fujita H, Ukeda K, Miyashita K, Kawai T, Yamamoto Y, Ogawa T, Yamada T, Saruta T. Combination therapy with PPARgamma and PPARalpha agonists increases glucose-stimulated insulin secretion in db/db mice. Am J Physiol Endocrinol Metab. 2003 May;284(5):E966-71. Erratum in: Am J Physiol Endocrinol Metab. 2003 Oct;285(4):E926. PubMed PMID: 12676649.

6: Yamanouchi T. [KRP-297, MCC-555]. Nihon Rinsho. 2001 Nov;59(11):2200-6. Review. Japanese. PubMed PMID: 11712408.

7: Murakami K, Ide T, Nakazawa T, Okazaki T, Mochizuki T, Kadowaki T. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists. Biochem J. 2001 Jan 15;353(Pt 2):231-8. PubMed PMID: 11139385; PubMed Central PMCID: PMC1221563.

8: Chaput E, Saladin R, Silvestre M, Edgar AD. Fenofibrate and rosiglitazone lower serum triglycerides with opposing effects on body weight. Biochem Biophys Res Commun. 2000 May 10;271(2):445-50. PubMed PMID: 10799317.

9: Ide T, Nakazawa T, Mochizuki T, Murakami K. Tissue-specific actions of antidiabetic thiazolidinediones on the reduced fatty acid oxidation in skeletal muscle and liver of Zucker diabetic fatty rats. Metabolism. 2000 Apr;49(4):521-5. PubMed PMID: 10778879.

10: Murakami K, Tsunoda M, Ide T, Ohashi M, Mochizuki T. Amelioration by KRP-297, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals. Metabolism. 1999 Nov;48(11):1450-4. PubMed PMID: 10582556.

11: Murakami K, Ide T, Suzuki M, Mochizuki T, Kadowaki T. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha. Biochem Biophys Res Commun. 1999 Jul 14;260(3):609-13. PubMed PMID: 10403814.

12: Nomura M, Kinoshita S, Satoh H, Maeda T, Murakami K, Tsunoda M, Miyachi H, Awano K. (3-substituted benzyl)thiazolidine-2,4-diones as structurally new antihyperglycemic agents. Bioorg Med Chem Lett. 1999 Feb 22;9(4):533-8. PubMed PMID: 10098657.

13: Murakami K, Tobe K, Ide T, Mochizuki T, Ohashi M, Akanuma Y, Yazaki Y, Kadowaki T. A novel insulin sensitizer acts as a coligand for peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and PPAR-gamma: effect of PPAR-alpha activation on abnormal lipid metabolism in liver of Zucker fatty rats. Diabetes. 1998 Dec;47(12):1841-7. PubMed PMID: 9836514.